6-(Cyanomethyl)nicotinonitrile

Description

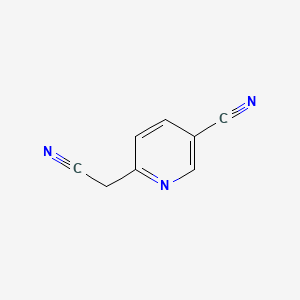

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(cyanomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIUYPRKILGRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Cyanomethyl)nicotinonitrile (CAS 1000516-33-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 6-(Cyanomethyl)nicotinonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document summarizes its physicochemical characteristics, and explores its synthesis, reactivity, and potential biological applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

This compound, with the CAS number 1000516-33-5, possesses a molecular formula of C₈H₅N₃ and a molecular weight of approximately 143.15 g/mol .[1][2][3][4] While experimental data on some of its physical properties remains limited in publicly accessible literature, predicted values provide initial guidance for laboratory handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃ | [1][2][3][4] |

| Molecular Weight | 143.1454 g/mol | [1] |

| 143.15 g/mol | [2][3][4] | |

| CAS Number | 1000516-33-5 | [1][2][3][4] |

| Predicted Density | 1.19 ± 0.1 g/cm³ | [2] |

| Predicted Boiling Point | 319.1 ± 32.0 °C | [2] |

| Synonyms | 5-Cyano-2-pyridineacetonitrile | [1] |

| SMILES Code | N#CC1=CN=C(CC#N)C=C1 | [5] |

Note: The density and boiling point are predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2200-2240 cm⁻¹.[1][6] Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely display signals corresponding to the protons on the pyridine ring and the methylene (-CH₂-) group. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nature of the two nitrile groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two nitrile carbons, the carbons of the pyridine ring, and the methylene carbon. The chemical shifts of the nitrile carbons are typically found in the region of 110-125 ppm.[7][8]

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 143 m/z).[9][10] Fragmentation patterns would likely involve the loss of HCN or cleavage of the cyanomethyl group.[9][10]

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 1000516-33-5) is not explicitly described in the available literature, general methods for the synthesis of nicotinonitrile derivatives can be adapted. A common approach involves the construction of the pyridine ring through multi-component reactions.[11][12]

One plausible synthetic strategy, based on established methodologies for similar compounds, could involve a one-pot condensation reaction.[11]

A detailed experimental protocol for a related nicotinonitrile synthesis is provided for illustrative purposes. The synthesis of nicotinonitrile from nicotinamide using a dehydrating agent like phosphorus pentoxide is a well-established method.[13]

Experimental Protocol: Synthesis of Nicotinonitrile (Illustrative Example for a Related Compound) [13]

-

Reactant Preparation: In a dry 1-liter round-bottom flask, combine 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

-

Mixing: Stopper the flask and shake vigorously to ensure thorough mixing of the powders.

-

Apparatus Setup: Connect the flask via a wide-bore tube to an 80-cm air condenser set up for distillation. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.

-

Reaction: Reduce the pressure to 15-20 mm Hg and heat the mixture with a large, free flame. Heat vigorously until no more product distills over, or until the foam reaches the top of the flask (approximately 15-20 minutes).

-

Work-up: Allow the apparatus to cool. Rinse the product from the condenser and connecting tube with ether. Combine the ether washings with the distillate.

-

Purification: Distill the ether on a steam bath. Distill the remaining product at atmospheric pressure using an air condenser to yield nicotinonitrile.

Reactivity

The reactivity of this compound is dictated by the presence of the pyridine ring and the two nitrile groups.

-

Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The ring itself is electron-deficient due to the electronegativity of the nitrogen and the electron-withdrawing nitrile groups, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrile groups.

-

Nitrile Groups: The nitrile groups can undergo hydrolysis to carboxylic acids or amides under acidic or basic conditions. They can also be reduced to amines. The methylene bridge of the cyanomethyl group possesses acidic protons and can be deprotonated with a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Biological Activity and Potential Applications in Drug Development

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[14][15] Derivatives of nicotinonitrile have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15]

Anticancer Potential: A significant area of research for nicotinonitrile derivatives is in oncology.[16][17] Many compounds containing this scaffold have been investigated as kinase inhibitors.[18][19] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Experimental Protocol: General Kinase Inhibition Assay (Illustrative) [20][21][22][23]

A common method to assess the inhibitory potential of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a coupled enzyme for detection)

-

Assay buffer (containing Mg²⁺, DTT, etc.)

-

Test compound (this compound or its analog) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase inhibitor of known potency (positive control)

-

Reaction plates (e.g., 96-well)

-

Detection system (e.g., scintillation counter, spectrophotometer, or luminometer)

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

In the wells of the reaction plate, add the assay buffer, the kinase, and the test compound (or vehicle control).

-

Pre-incubate the mixture for a defined period to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data for this specific compound is not yet widely published, its structural features and the known biological activities of related nicotinonitrile derivatives strongly suggest its utility as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activity is warranted. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS:1000516-33-5 - Abovchem [abovchem.com]

- 5. 1000516-33-5|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Analysis of 6-(Cyanomethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 6-(Cyanomethyl)nicotinonitrile, a molecule of interest in medicinal chemistry and drug development. While crystallographic data for this specific compound is not publicly available, this document compiles essential physicochemical properties, predicted spectroscopic data based on analogous structures, and a plausible synthetic route. All quantitative information is presented in structured tables for clarity. Detailed experimental protocols for spectroscopic analyses and a representative synthesis are also provided. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and a potential synthetic workflow, adhering to specified presentation guidelines. This guide serves as a foundational resource for researchers engaged in the study and application of nicotinonitrile derivatives.

Introduction

Nicotinonitrile and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the cyanomethyl group at the 6-position of the pyridine ring in this compound introduces unique electronic and steric properties that are of interest for the design of novel therapeutic agents. A thorough understanding of its structural and spectroscopic characteristics is paramount for its application in drug design and development. This guide aims to provide a detailed overview of these features.

Physicochemical Properties

Basic molecular information for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 1000516-33-5 | [1] |

| Molecular Formula | C₈H₅N₃ | [1] |

| Molecular Weight | 143.15 g/mol | [1] |

| SMILES Code | N#CC1=CN=C(CC#N)C=C1 | [1] |

Structural Analysis

As of the date of this publication, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, precise bond lengths and angles from X-ray diffraction analysis are not available. The molecular structure is depicted in the diagram below.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts are presented below. The pyridine ring protons are expected to appear in the aromatic region, with their shifts influenced by the electron-withdrawing cyano and cyanomethyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | d |

| H-4 | 8.2 - 8.4 | dd |

| H-5 | 7.6 - 7.8 | d |

| -CH₂- | 4.0 - 4.2 | s |

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are summarized in the following table.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 154 |

| C-3 | 110 - 112 |

| C-4 | 140 - 142 |

| C-5 | 122 - 124 |

| C-6 | 158 - 160 |

| -CH₂- | 25 - 27 |

| -CN (on ring) | 117 - 119 |

| -CN (methyl) | 116 - 118 |

IR Spectroscopy

The characteristic infrared absorption frequencies are predicted as follows. The nitrile stretching bands are expected to be prominent features of the spectrum.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| C≡N Stretch (Nitrile) | 2240 - 2210 | Strong |

| C=N, C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

Mass Spectrometry

The expected major peaks in the mass spectrum under electron ionization (EI) are listed below.

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular Ion) |

| 117 | [M - CN]⁺ |

| 103 | [M - CH₂CN]⁺ |

| 76 | [C₅H₄N]⁺ |

Experimental Protocols

General Synthesis of Nicotinonitriles

A general and plausible synthetic route to this compound could involve the reaction of a suitable starting material such as 6-chloronicotinonitrile with a cyanide source for the cyanomethyl group, or the construction of the pyridine ring from acyclic precursors. A representative one-pot synthesis for a related nicotinonitrile is described below.

Synthesis of 2-amino-4,6-diphenylnicotinonitrile (for illustrative purposes): [2]

-

A mixture of equimolar amounts of an appropriate acetophenone and benzaldehyde are reacted under basic conditions to yield the corresponding chalcone.

-

The obtained chalcone is then reacted with malononitrile and ammonium acetate in a suitable solvent (e.g., ethanol) under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product precipitates.

-

The solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

NMR Spectroscopy Protocol

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-30 mg (for ¹³C NMR) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 s

-

Spectral width: 0 to 220 ppm

-

Proton decoupling should be applied.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first and automatically subtracted from the sample spectrum. Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

This technical guide provides a foundational structural and spectroscopic overview of this compound. While experimental crystallographic data remains elusive, the predicted spectroscopic data and general synthetic and analytical protocols presented herein offer valuable guidance for researchers. The information compiled is intended to facilitate further investigation and application of this compound in the fields of medicinal chemistry and drug development. Further experimental work is encouraged to validate the predicted data and to fully elucidate the three-dimensional structure of this promising molecule.

References

The Emergence of 6-(Cyanomethyl)nicotinonitrile: A Technical Overview of its Synthesis, and Biological Potential

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing a detailed discovery and historical account specifically for 6-(Cyanomethyl)nicotinonitrile (CAS Number: 1000516-33-5) is limited. This technical guide provides a comprehensive overview based on the established chemistry and biological activities of the broader class of nicotinonitrile derivatives, inferring the likely properties and potential of the target compound.

Introduction

The nicotinonitrile scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of therapeutic applications, including roles as anticancer, antimicrobial, and anti-inflammatory agents. This compound, a member of this versatile family, represents a molecule of interest for further investigation, largely due to the functional group combination that suggests potential for various chemical transformations and biological interactions. This guide delves into the probable synthetic routes, physicochemical properties, and potential biological relevance of this compound, drawing parallels from its more extensively studied chemical relatives.

Physicochemical Properties

While detailed experimental data for this compound is not widely published, its basic properties can be predicted or are available from chemical suppliers.[1]

| Property | Value | Source |

| CAS Number | 1000516-33-5 | [2] |

| Molecular Formula | C₈H₅N₃ | [1][2] |

| Molecular Weight | 143.15 g/mol | [2] |

| Predicted Boiling Point | 319.1 ± 32.0 °C | [1] |

| Predicted Density | 1.19 ± 0.1 g/cm³ | [1] |

| SMILES | N#Cc1ccc(cn1)CC#N | Inferred |

| InChI Key | XPIUYPRKILGRTK-UHFFFAOYSA-N | [1] |

Synthesis and Discovery

Experimental Protocol: A Plausible Synthetic Route

A plausible and common method for the synthesis of substituted nicotinonitriles involves a multi-component reaction. One such approach could be a variation of the Thorpe-Ziegler reaction or a Hantzsch-type pyridine synthesis followed by functional group manipulations. A hypothetical, yet chemically sound, protocol is outlined below.

Reaction: One-pot synthesis of a 2-amino-6-(cyanomethyl)-4-substituted-nicotinonitrile derivative.

Materials:

-

A suitable β-keto nitrile or a related active methylene compound.

-

An appropriate aldehyde.

-

Malononitrile.

-

A basic catalyst (e.g., piperidine or sodium ethoxide).

-

Ethanol or another suitable solvent.

Procedure:

-

To a solution of the chosen aldehyde and malononitrile in ethanol, add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the active methylene compound (e.g., another equivalent of malononitrile or a derivative) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

This generalized protocol would need to be optimized for the specific synthesis of this compound, potentially starting from a precursor that already contains the cyanomethyl group or can be easily converted to it.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the broader class of nicotinonitrile derivatives has shown significant promise, particularly as anticancer agents.[3][4][5][6] Many of these compounds exert their effects through the inhibition of various protein kinases.

One of the key targets for cyanopyridine-based compounds is the Pim-1 kinase , a serine/threonine kinase that is often overexpressed in various human cancers and plays a crucial role in cell survival and proliferation.[6][7] Inhibition of Pim-1 kinase can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Other nicotinonitrile derivatives have been shown to target pathways such as:

-

Tubulin polymerization: Interfering with the formation of microtubules, which are essential for cell division.[4]

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR, which are critical for cancer cell signaling.

Based on these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more of these kinase targets. The cyanomethyl group at the 6-position could potentially interact with the active site of these enzymes, contributing to binding affinity and inhibitory potency.

Quantitative Data from Related Compounds

To provide a context for the potential efficacy of this compound, the following table summarizes IC₅₀ values for various nicotinonitrile derivatives against different cancer cell lines.

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 5-cyano-2-methyl-4-[...]-6-(3-phenylureido)nicotinate | HePG2 (Liver Cancer) | 34.31 | [3] |

| Ethyl 5-cyano-2-methyl-4-[...]-6-(3-phenylureido)nicotinate | Caco-2 (Colon Cancer) | 24.79 | [3] |

| 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile | HepG-2 (Liver Cancer) | 6.95 | [7] |

| 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile | PC3 (Prostate Cancer) | 13.64 | [7] |

| Compound 7b (a nicotinonitrile derivative) | MCF-7 (Breast Cancer) | 3.58 | [6] |

| Compound 7b (a nicotinonitrile derivative) | PC-3 (Prostate Cancer) | 3.60 | [6] |

| Compound 4k (a nicotinonitrile derivative) | PIM-1 Kinase | 0.0212 | [6] |

| Compound 7b (a nicotinonitrile derivative) | PIM-1 Kinase | 0.0189 | [6] |

Future Directions

The lack of specific data on this compound highlights a clear research gap. Future studies should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthetic protocol for this compound and thoroughly characterizing the compound using modern analytical techniques (NMR, MS, X-ray crystallography).

-

In-depth Biological Screening: Evaluating the cytotoxic activity of the compound against a panel of cancer cell lines and assessing its inhibitory potential against a range of relevant kinases, including Pim-1.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the structure affect its biological activity.

Conclusion

While the specific history and discovery of this compound remain to be fully documented, its chemical structure places it firmly within the promising class of nicotinonitrile derivatives. By drawing on the extensive research into this compound family, we can infer its likely synthetic accessibility and potential as a bioactive molecule, particularly in the realm of oncology. The cyanomethyl functionality offers a unique handle for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. Further dedicated research into this specific molecule is warranted to unlock its full potential.

References

- 1. echemi.com [echemi.com]

- 2. 1000516-33-5|this compound|BLD Pharm [bldpharm.com]

- 3. sciprofiles.com [sciprofiles.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Cyanomethyl)nicotinonitrile: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a technical overview of 6-(cyanomethyl)nicotinonitrile, a molecule with the chemical formula C₈H₅N₃. It is important to note at the outset that publicly available research specifically detailing the synthesis, biological activity, and mechanisms of action for this particular compound is exceedingly scarce. While the broader class of nicotinonitrile derivatives is a subject of significant interest in medicinal chemistry, this compound itself has not been the focus of extensive published studies.

Therefore, this guide will first present the limited physicochemical data available for this compound. Subsequently, it will offer a broader context by summarizing the well-documented importance and general synthetic and biological activities of the nicotinonitrile scaffold, from which potential applications and research directions for this compound might be extrapolated.

Physicochemical Properties of this compound

The fundamental properties of this compound have been compiled from various chemical supplier databases. These properties are essential for any laboratory work involving this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃ | Echemi[1], BLD Pharm[2] |

| Molecular Weight | 143.15 g/mol | BLD Pharm[2] |

| IUPAC Name | 6-(cyanomethyl)pyridine-3-carbonitrile | Echemi[1] |

| Synonyms | 5-Cyano-2-pyridineacetonitrile | Echemi[1] |

| CAS Number | 1000516-33-5 | BLD Pharm[2] |

| Predicted Density | 1.19±0.1 g/cm³ | Echemi[1] |

| Predicted Boiling Point | 319.1±32.0 °C | Echemi[1] |

| SMILES Code | N#CC1=CN=C(CC#N)C=C1 | BLD Pharm[2] |

The Nicotinonitrile Scaffold: A Cornerstone in Medicinal Chemistry

Nicotinonitrile, or 3-cyanopyridine, is a privileged scaffold in drug discovery.[3] Its rigid, planar structure and the presence of a nitrogen atom and a cyano group provide multiple points for chemical modification and interaction with biological targets.

General Synthesis of Nicotinonitrile Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of substituted nicotinonitriles are well-established. These often involve multi-component reactions. For instance, a common approach is the one-pot reaction of an aldehyde, a ketone, and malononitrile in the presence of a base.

Logical Flow of a General Nicotinonitrile Synthesis

Caption: Generalized one-pot synthesis of substituted nicotinonitriles.

Biological Significance of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development.

-

Antimicrobial Activity: A patented compound, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria.[4]

-

Herbicidal Activity: Certain 2-substituted pyridopyrimidines, which can be synthesized from 2-aminonicotinonitrile intermediates, have shown potent herbicidal effects.[6]

-

Anticancer and Kinase Inhibition: Many studies have focused on the anticancer potential of nicotinonitrile derivatives. They have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. While no specific data exists for this compound, other nicotinonitrile derivatives have shown activity against kinases like VEGFR-2.[7]

-

Modulation of Opioid Receptors: A patent discloses 6-membered aza-heterocyclic compounds, including nicotinonitrile derivatives, as modulators of delta-opioid receptors, suggesting potential applications in treating pain, depression, and other neurological disorders.[8]

Potential Research Directions for this compound

Given the lack of specific data, the field is open for foundational research on this compound. The presence of two nitrile groups and a pyridine ring suggests several avenues for investigation:

-

Synthesis and Derivatization: Development and optimization of a robust synthetic route to this compound would be the first critical step. The two nitrile groups and the pyridine ring offer multiple sites for chemical modification to create a library of novel compounds.

-

Biological Screening: A broad biological screening of this compound and its derivatives against various targets would be highly valuable. Based on the activities of related compounds, initial screens could focus on:

-

Antimicrobial assays (antibacterial and antifungal).

-

Anticancer cell line proliferation assays.

-

Kinase inhibition panels.

-

Receptor binding assays, particularly for CNS targets.

-

-

Material Science: The electronic properties conferred by the pyridine ring and nitrile groups could make this molecule or its polymers of interest in material science.[9]

Hypothetical Drug Discovery Workflow

Caption: A potential workflow for the investigation of this compound.

Conclusion

This compound, with the molecular formula C₈H₅N₃, remains a largely unexplored chemical entity in the scientific literature. While its basic physicochemical properties can be found in supplier databases, there is a significant gap in our understanding of its synthesis, biological activity, and potential applications. However, the well-established importance of the broader nicotinonitrile class of compounds in medicinal chemistry suggests that this compound could be a valuable building block for the development of new therapeutic agents or functional materials. Future research efforts are needed to unlock the potential of this molecule.

References

- 1. echemi.com [echemi.com]

- 2. 1000516-33-5|this compound|BLD Pharm [bldpharm.com]

- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 4. US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound - Google Patents [patents.google.com]

- 5. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]

- 6. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-membered aza-heterocyclic containing delta-opioid receptor modulating compounds, methods of using and making the same - Patent US-11465980-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 [mdpi.com]

Unlocking the Potential of 6-(Cyanomethyl)nicotinonitrile: A Technical Guide for Researchers

An In-depth Exploration of a Promising Chemical Scaffold for Drug Discovery and Development

Attention: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically focused on 6-(Cyanomethyl)nicotinonitrile is currently limited. This technical guide therefore aims to provide a forward-looking perspective, extrapolating potential research avenues based on the well-established biological activities of structurally analogous nicotinonitrile and cyanopyridine compounds. The experimental protocols and data presented herein are intended as illustrative examples to stimulate and guide future scientific inquiry.

Introduction

This compound, identified by the CAS number 1000516-33-5, is a pyridine derivative belonging to the nicotinonitrile class of heterocyclic compounds.[1] The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as the core structural motif for numerous clinically approved drugs and investigational new drug candidates.[2] The molecular architecture of this compound, featuring a pyridine ring and two reactive nitrile functionalities, positions it as a highly versatile precursor for the synthesis of novel and complex heterocyclic systems with the potential for diverse biological activities. Its structural relationship to other bioactive cyanopyridines suggests a promising outlook for its application in various therapeutic domains.

Physicochemical Characteristics and Synthetic Strategies

A compilation of the known and predicted physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000516-33-5 | [1] |

| Molecular Formula | C₈H₅N₃ | [1] |

| Molecular Weight | 143.15 g/mol | |

| Appearance | Predicted as a white to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | 319.1 ± 32.0 °C (Predicted) | [1] |

| LogP | 0.3 (Predicted) | [1] |

| Polar Surface Area (PSA) | 60.5 Ų (Predicted) | [1] |

| Solubility | Predicted to be soluble in DMSO, DMF, and Methanol |

Proposed Synthetic Methodologies

While a definitive, optimized synthesis for this compound is not extensively documented in the surveyed literature, viable synthetic routes can be conceptualized from established methods for preparing cyanopyridine derivatives.

A plausible approach involves the cyanomethylation of a suitable nicotinonitrile precursor. For example, a 6-halonicotinonitrile could undergo nucleophilic substitution with a cyanide-containing reagent, such as sodium cyanide, to introduce the cyanomethyl moiety.

Alternatively, the direct cyanation of a corresponding picoline derivative presents another feasible pathway. The reported synthesis of pyridine-3-acetonitrile from 3-methylpyridine offers a precedent for a similar transformation to yield this compound.[3]

A generalized workflow for a potential synthetic route is illustrated in Figure 1.

Prospective Research Areas and Methodologies

Drawing parallels from the biological activities of related nicotinonitrile compounds, several promising research avenues emerge for this compound.

Anticancer Potential

A significant body of research has established the potent anticancer properties of various nicotinonitrile derivatives, which act through diverse mechanisms of action, including the inhibition of critical kinases and the induction of programmed cell death (apoptosis).[2]

Hypothesized Involvement in Signaling Pathways:

It is postulated that derivatives of this compound could exhibit inhibitory activity against protein kinases that are pivotal in cancer cell proliferation and survival. Key targets could include the Epidermal Growth Factor Receptor (EGFR) or Pim-1 kinase, both of which are known to be modulated by other cyanopyridine-based compounds.

Suggested Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Cell Maintenance: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be cultured in their respective recommended media, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Cells should be seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Application: A series of dilutions of the this compound derivatives should be prepared in the culture medium. The existing medium should be aspirated and replaced with the medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

Incubation Period: The treated plates should be incubated for a period of 48 to 72 hours.

-

MTT Reagent Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) should be added to each well, followed by a 4-hour incubation.

-

Formazan Crystal Solubilization: The medium should be carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) should be added to each well to dissolve the resulting formazan crystals.

-

Absorbance Reading: The absorbance at a wavelength of 570 nm should be measured using a microplate reader.

-

Data Interpretation: The percentage of cell viability relative to the control should be calculated, and the half-maximal inhibitory concentration (IC₅₀) values should be determined.

Illustrative Quantitative Data:

Table 2: Hypothetical IC₅₀ Values of this compound Derivatives Against Various Cancer Cell Lines

| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) |

| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 |

| Derivative 2 | 12.8 ± 1.1 | 15.3 ± 1.4 | 10.9 ± 0.9 |

| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |

Antimicrobial Potential

The nicotinonitrile structural motif is a recurring feature in a variety of compounds that have exhibited significant antibacterial and antifungal activities.[4]

Suggested Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Microbial Strains: Standard laboratory strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be utilized.

-

Preparation of Inoculum: A microbial suspension with a turbidity equivalent to the 0.5 McFarland standard should be prepared.

-

Compound Dilution Series: Two-fold serial dilutions of the test compounds should be prepared in either Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) within a 96-well microtiter plate.

-

Inoculation of Plates: The prepared microbial inoculum should be added to each well of the microtiter plate.

-

Incubation: The plates should be incubated at 37°C for 24 hours for bacteria, or at 35°C for 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth.

Illustrative Quantitative Data:

Table 3: Hypothetical MIC Values of this compound Derivatives

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| Derivative 3 | 16 | 32 | 64 |

| Derivative 4 | 8 | 16 | 32 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Future Research Trajectories and Concluding Remarks

The presence of two nitrile groups in this compound endows it with significant potential as a versatile starting material for the construction of a broad array of heterocyclic compounds through various chemical transformations, including cyclization and derivatization reactions. Future research efforts in this area should be directed towards:

-

The development and optimization of a robust and scalable synthetic route to this compound, thereby enhancing its accessibility for widespread research.

-

The synthesis of a focused library of derivatives through systematic modifications of the cyanomethyl group and the pyridine ring to elucidate comprehensive structure-activity relationships (SAR).

-

The screening of these novel derivatives against a diverse panel of biological targets , encompassing other kinases, enzymes, and receptors, guided by the known biological profiles of the broader nicotinonitrile class.

-

In-depth investigation into the mechanism of action of any identified bioactive compounds, employing a combination of molecular modeling and advanced biological assays.

References

6-(Cyanomethyl)nicotinonitrile: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyanomethyl)nicotinonitrile, also known as 5-cyano-2-pyridineacetonitrile, is a member of the cyanopyridine class of heterocyclic compounds. The nicotinonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and several marketed drugs. The presence of two nitrile groups and a pyridine ring makes this compound an intriguing candidate for further investigation in drug discovery, offering multiple points for chemical modification and potential interactions with biological targets. This technical guide provides a comprehensive overview of the available information on this compound and related derivatives, focusing on its synthesis, chemical properties, and potential therapeutic applications.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic chemical properties can be summarized.

| Property | Value | Source |

| CAS Number | 1000516-33-5 | [1] |

| Molecular Formula | C₈H₅N₃ | [1] |

| Molecular Weight | 143.15 g/mol | [1] |

| SMILES | N#CC1=CN=C(CC#N)C=C1 | [1] |

Synthesis

Experimental Protocol: Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Reaction:

Caption: Hypothetical synthesis of this compound.

Materials:

-

6-(Bromomethyl)nicotinonitrile (1 equivalent)

-

Sodium cyanide (NaCN) (1.1 equivalents)

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(bromomethyl)nicotinonitrile in anhydrous DMSO.

-

Add sodium cyanide to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Note: This is a proposed synthesis. Reaction conditions, including solvent, temperature, and reaction time, may require optimization. Appropriate safety precautions must be taken when handling cyanide salts.

Spectroscopic Data (Predicted)

Specific, experimentally determined spectroscopic data for this compound is not widely published. The following data is predicted based on the analysis of structurally similar nicotinonitrile and cyanomethylpyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.9 (d) | H-2 |

| ~8.2 (dd) | H-4 |

| ~7.8 (d) | H-5 |

| ~4.1 (s) | -CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2230-2210 | C≡N stretch (conjugated) |

| ~2250-2240 | C≡N stretch (aliphatic) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

Mass Spectrometry (MS)

| m/z (Predicted) | Assignment |

| 143.05 | [M]⁺ (Molecular Ion) |

| 116 | [M - HCN]⁺ |

| 103 | [M - CH₂CN]⁺ |

Potential Biological Activity and Applications in Drug Development

While there is no specific biological data for this compound, the broader class of cyanopyridine derivatives has demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for this molecule.

Anticancer Activity

Many cyanopyridine derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

-

PIM-1 Kinase Inhibition: Several studies have identified cyanopyridine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and apoptosis resistance.[2][3]

-

VEGFR-2/HER-2 Inhibition: Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have shown dual inhibitory action against VEGFR-2 and HER-2, two important receptor tyrosine kinases involved in angiogenesis and tumor progression.[4]

-

EGFR Inhibition: Certain cyanopyridine derivatives have also been evaluated as inhibitors of the epidermal growth factor receptor (EGFR), another key target in cancer therapy.[5]

Other Potential Applications

The nicotinonitrile scaffold is present in drugs with a variety of therapeutic uses, indicating that this compound could be explored for other biological activities, including:

-

Antimicrobial and Antiviral Activity

-

Anti-inflammatory Properties

-

Cardiovascular Effects

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

References

- 1. 1000516-33-5|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of 6-(Cyanomethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-(Cyanomethyl)nicotinonitrile (CAS No. 1000516-33-5), a molecule of interest in medicinal chemistry and materials science. Due to the current absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds. Furthermore, this guide furnishes detailed, standardized experimental protocols for the acquisition of high-quality spectroscopic data for this and similar nicotinonitrile derivatives. A generalized synthetic workflow for nicotinonitrile compounds is also presented visually.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic characteristics of this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and known spectral data for related nitrile-containing compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The predicted ¹H and ¹³C NMR data are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.85 - 9.00 | d | ~2.0 |

| H-4 | 8.10 - 8.25 | dd | ~8.0, ~2.0 |

| H-5 | 7.60 - 7.75 | d | ~8.0 |

| -CH₂- | 4.10 - 4.25 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.0 - 154.0 |

| C-3 (CN) | 116.0 - 118.0 |

| C-4 | 139.0 - 141.0 |

| C-5 | 128.0 - 130.0 |

| C-6 | 145.0 - 147.0 |

| -CH₂- | 20.0 - 22.0 |

| -CH₂-CN | 117.0 - 119.0 |

Predicted Infrared (IR) Spectroscopy Data

The predicted key infrared absorption bands for this compound are listed below. These are based on characteristic vibrational frequencies of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Medium-Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-H Bend | 1475 - 1370 | Medium |

Predicted Mass Spectrometry (MS) Data

For the mass spectrum, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₈H₅N₃), which is approximately 143.15 g/mol .

Table 4: Predicted Key Mass Spectrum Fragments for this compound

| m/z | Predicted Fragment | Notes |

| 143 | [C₈H₅N₃]⁺ | Molecular Ion Peak |

| 116 | [M - HCN]⁺ | Loss of hydrogen cyanide from the nicotinonitrile ring |

| 103 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical |

| 76 | [C₅H₄N]⁺ | Pyridine ring fragment |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound and related compounds.

General Synthesis of Substituted Nicotinonitriles

A common method for the synthesis of substituted nicotinonitriles involves a multi-component reaction. For instance, a chalcone derivative can be reacted with malononitrile in the presence of a base like ammonium acetate. The reaction mixture is typically refluxed in a suitable solvent such as ethanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of TMS as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

¹H NMR Acquisition :

-

Spectrometer : 400 MHz or higher.

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : ~12 ppm.

-

Number of Scans : 16-64.

-

Temperature : 298 K.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled single-pulse experiment.

-

Spectral Width : ~220 ppm.

-

Number of Scans : 1024-4096.

-

Temperature : 298 K.

-

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired data.

IR Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition :

-

Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Data Processing : Perform a background scan and then acquire the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). Further dilute an aliquot of this solution to a final concentration of ~10 µg/mL.

-

Data Acquisition :

-

Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing aromatic compounds.

-

Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can serve as a valuable reference for its identification and characterization in future research. The detailed experimental protocols offer a standardized approach for obtaining and confirming these spectral properties. As experimental data for this compound becomes available, this guide can be updated to provide a direct comparison and further validate the predicted values.

A Technical Guide to the Biological Activity Screening of Nicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, a pyridine ring with a cyano group at the 3-position, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth overview of the screening methodologies, key findings, and mechanistic insights into the therapeutic potential of this versatile class of compounds.

Anticancer Activity

Nicotinonitrile derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The screening process typically involves preliminary in vitro cytotoxicity assays followed by mechanistic studies to elucidate the mode of action.

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of newly synthesized nicotinonitrile derivatives is to assess their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The nicotinonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

-

Cell Plating and Treatment: Similar to the MTT assay, cells are plated and treated with the test compounds.

-

Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water, and 0.4% SRB solution (in 1% acetic acid) is added to each well for 30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at 510 nm. The IC50 value is determined from the dose-response curve.[2]

Table 1: Cytotoxicity of Selected Nicotinonitrile Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 7b | MCF-7 (Breast) | 3.58 | [3] |

| PC-3 (Prostate) | 3.60 | [3] | |

| Compound 11 | MCF-7 (Breast) | Promising | [4] |

| HepG2 (Liver) | Promising | [4] | |

| Compound 12 | MCF-7 (Breast) | Promising | [4] |

| HepG2 (Liver) | Promising | [4] | |

| Enaminonitrile 3 | HCT-116 (Colon) | 10.84 | [5] |

| Derivative 4 | PC3 (Prostate) | 14.27 | [5] |

| HeLa (Cervical) | 21.10 | [5] | |

| Compound 2 | HePG2 (Liver) | 16.08–23.67 | [5] |

| HCT-116 (Colon) | 8.81–13.85 | [5] | |

| MCF-7 (Breast) | 8.36–17.28 | [5] | |

| Compound 8 | HePG2 (Liver) | 16.08–23.67 | [5] |

| HCT-116 (Colon) | 8.81–13.85 | [5] | |

| MCF-7 (Breast) | 8.36–17.28 | [5] | |

| Derivative 5g | MCF-7 (Breast) | ~1-3 | [6] |

| HCT-116 (Colon) | ~1-3 | [6] | |

| Derivative 7i | MCF-7 (Breast) | ~1-3 | [6] |

| HCT-116 (Colon) | ~1-3 | [6] | |

| Derivative 8 | MCF-7 (Breast) | ~1-3 | [6] |

| HCT-116 (Colon) | ~1-3 | [6] | |

| Derivative 9 | MCF-7 (Breast) | ~1-3 | [6] |

| HCT-116 (Colon) | ~1-3 | [6] | |

| DC_HG24-01 | MV4-11 (Leukemia) | 28.4 | [7] |

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many nicotinonitrile derivatives exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, and by inducing programmed cell death (apoptosis).

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of nicotinonitrile derivatives against specific kinases (e.g., PIM-1, EGFR, VEGFR-2) is determined using in vitro kinase assay kits.

-

Assay Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the kinase, a specific substrate (often a peptide), and ATP.

-

Compound Addition: The test compounds are added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the depletion of ATP using a luminescence-based assay.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.[3][5]

Table 2: Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives

| Compound | Target Kinase | IC50 | Reference |

| Compound 4k | PIM-1 | 21.2 nM | [3] |

| Compound 7b | PIM-1 | 18.9 nM | [3] |

| Compound 2 | EGFR-TK | 1.09 µM | [5] |

| Compound 3 | EGFR-TK | 0.93 µM | [5] |

| Compound 10 | EGFR-TK | 1.12 µM | [5] |

| Compound 11 | EGFR-TK | 0.81 µM | [5] |

| Compound 5g | Tyrosine Kinase | 352 nM | [6] |

| Compound 8 | Tyrosine Kinase | 311 nM | [6] |

| DC_HG24-01 | hGCN5 | 3.1 µM | [7] |

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the nicotinonitrile derivative for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Signaling Pathways

Caption: Inhibition of key signaling pathways by nicotinonitrile derivatives.

Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Screening

Experimental Protocol: Agar Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Microbial Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[2]

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[8]

Table 3: Antimicrobial Activity of Selected Nicotinonitrile Derivatives

| Compound | Microorganism | Activity | Reference |

| Compound 5c | Escherichia coli (Gram -) | Antibacterial | [2] |

| Bacillus subtilis (Gram +) | Antibacterial | [2] | |

| Compound 7b | Escherichia coli (Gram -) | Antibacterial | [2] |

| Bacillus subtilis (Gram +) | Antibacterial | [2] | |

| Compound 8c | Escherichia coli (Gram -) | Antibacterial | [2] |

| Bacillus subtilis (Gram +) | Antibacterial | [2] | |

| Compound 10c | Escherichia coli (Gram -) | Antibacterial | [2] |

| Bacillus subtilis (Gram +) | Antibacterial | [2] | |

| Candida albicans (Fungus) | Antifungal | [2] | |

| Aspergillus niger (Fungus) | Antifungal | [2] | |

| Compound 15a | Escherichia coli (Gram -) | Antibacterial | [2] |

| Bacillus subtilis (Gram +) | Antibacterial | [2] | |

| Compound 2b | Candida albicans (Fungus) | Antifungal | [2] |

| Aspergillus niger (Fungus) | Antifungal | [2] | |

| NC 3 | P. aeruginosa | MIC: 0.016 mM | [8] |

| K. pneumoniae | MIC: 0.016 mM | [8] | |

| NC 5 | Gram-positive bacteria | MIC: 0.03 mM | [8] |

Anti-inflammatory Activity

The anti-inflammatory potential of nicotinonitrile derivatives has been explored through both in vitro and in vivo models.

In Vitro Anti-inflammatory Screening

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation. The inhibitory activity of compounds against COX-1 and COX-2 can be assessed using commercially available assay kits.

-

Assay Principle: These assays typically measure the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of arachidonic acid.

-

Procedure: The test compound, the COX enzyme (COX-1 or COX-2), and the chromogenic substrate are incubated together. The reaction is initiated by the addition of arachidonic acid.

-

Absorbance Measurement: The change in absorbance over time is monitored, and the IC50 value is calculated.[9]

In Vivo Anti-inflammatory Screening

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

-

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[9]

Table 4: Anti-inflammatory Activity of a Nicotinic Acid Derivative

| Compound | Assay | Result | Reference |

| Compound 4d | COX-2 Inhibition | IC50 = 0.940 µM | [9] |

| Carrageenan-induced paw edema | 45.33% inhibition at 3h | [9] |

Overall Experimental Workflow

The screening of nicotinonitrile derivatives for biological activity follows a logical progression from initial synthesis to in-depth mechanistic studies and in vivo validation.

Caption: General workflow for biological activity screening.

This technical guide provides a foundational understanding of the methodologies and key findings in the biological activity screening of nicotinonitrile derivatives. The versatility of this scaffold, coupled with the robust screening protocols outlined, underscores its potential for the development of novel therapeutic agents. Further research and optimization are crucial to translate these promising in vitro and in vivo results into clinical applications.

References

- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Cyanomethyl)nicotinonitrile: A Versatile Intermediate for Chemical and Pharmaceutical Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Cyanomethyl)nicotinonitrile, also known as 5-cyano-2-pyridineacetonitrile, is a valuable chemical intermediate characterized by its pyridine core substituted with two nitrile groups at the 2- and 5-positions. This unique structure provides multiple reactive sites, making it a versatile building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, supported by detailed experimental protocols and structured data for key related compounds.

Physicochemical Properties

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its basic properties can be summarized from supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 1000516-33-5 | [1] |

| Molecular Formula | C₈H₅N₃ | [1] |

| Molecular Weight | 143.15 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Inert atmosphere, room temperature | [1] |

| SMILES Code | N#CC1=CN=C(CC#N)C=C1 | [1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 6-methylnicotinonitrile. The first step is the halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-(Bromomethyl)nicotinonitrile

This procedure is based on the radical bromination of benzylic positions, a common transformation in organic synthesis.[2]

-

Materials:

-

6-Methylnicotinonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

To a solution of 6-methylnicotinonitrile in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents).

-

Add a catalytic amount of AIBN or BPO.

-

Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain crude 6-(bromomethyl)nicotinonitrile, which can be further purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the cyanation of benzylic halides.[3]

-

Materials:

-

6-(Bromomethyl)nicotinonitrile

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or a mixture of Ethanol and Water

-

-

Procedure:

-

Dissolve 6-(bromomethyl)nicotinonitrile in DMSO or an ethanol/water mixture.

-

Add sodium cyanide or potassium cyanide (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) until the starting material is consumed (monitored by TLC or GC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. The product can be purified by column chromatography or recrystallization.

-

Reactivity and Potential Applications

The presence of two nitrile groups and the pyridine ring makes this compound a versatile intermediate for the synthesis of a variety of heterocyclic compounds.

Caption: Potential reactions of this compound.

-

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amides, which are themselves important functional groups in medicinal chemistry.

-

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation. The resulting diamine can be a precursor for various polymers and macrocycles.

-

Cyclization Reactions: The cyanomethyl group offers possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, which are common scaffolds in many biologically active molecules.

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in several marketed drugs.[4] Derivatives of nicotinonitrile have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Therefore, this compound serves as a promising starting material for the synthesis of novel compounds for drug discovery and development.

Spectral Data

Signaling Pathways

There is currently no published research directly implicating this compound in any specific biological signaling pathways. However, given that many nicotinonitrile derivatives act as kinase inhibitors, it is plausible that novel compounds synthesized from this intermediate could target various signaling cascades involved in cell proliferation, survival, and inflammation. Further research is required to explore the biological activities of derivatives of this compound.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds. Its preparation via a two-step sequence from 6-methylnicotinonitrile appears to be a viable and efficient route. The multiple reactive sites on the molecule open up a wide range of possibilities for further chemical transformations, making it a valuable tool for researchers in drug discovery, materials science, and organic synthesis. Further investigation into the reactivity and biological activity of its derivatives is warranted to fully exploit the potential of this versatile building block.

References

Methodological & Application

Synthesis Protocol for 6-(Cyanomethyl)nicotinonitrile: An Application Note for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract